molecular formula C10H13N B105283 2,3,4,5-Tetrahydro-1H-benzo[c]azepine CAS No. 7216-22-0

2,3,4,5-Tetrahydro-1H-benzo[c]azepine

Cat. No. B105283
CAS RN: 7216-22-0
M. Wt: 147.22 g/mol
InChI Key: SIQBPWRTJNBBER-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepine is a chemical compound with the linear formula C10H13N . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine can be represented by the SMILES string C1CC2=CC=CC=C2CNC1 . The InChI code for this compound is 1S/C10H13N/c1-2-5-10-8-11-7-3-6-9 (10)4-1/h1-2,4-5,11H,3,6-8H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is 147.22 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area of this compound is 12 Ų .

Scientific Research Applications

Synthesis of Medium-Ring Heterocycles

2,3,4,5-Tetrahydro-1H-benzo[c]azepine: serves as a precursor in the synthesis of medium-ring heterocycles . These heterocycles are of interest due to their potential chemical and biological properties. For instance, some derivatives exhibit 5-HT 2A antagonist activity , which is significant in the development of treatments for various neurological disorders.

Anticancer Agent Development

Derivatives of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine have been explored for their potential as anticancer agents . By introducing alkyl or aralkyl and a sulfonyl group, researchers have synthesized compounds that show moderate to excellent antiproliferative activity against cancer cell lines like Hela, A549, HepG2, and MCF-7.

Anticonvulsant Activity

Novel derivatives of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine have been synthesized and screened for anticonvulsant activities . These studies are crucial for the development of new medications that can manage and treat epilepsy and related seizure disorders.

Neurokinin Receptor Inhibition

Some benzazonine derivatives, which can be synthesized from 2,3,4,5-Tetrahydro-1H-benzo[c]azepine , show NK1 (neurokinin receptor) inhibitory activity . This is particularly relevant for the treatment of depression, anxiety, and other mood disorders.

Analgesic Properties

The compound’s derivatives have also been noted for their analgesic properties . This opens up possibilities for creating new pain management drugs that could potentially be more effective or have fewer side effects than current medications.

Molecular Docking and Dynamics Simulations

2,3,4,5-Tetrahydro-1H-benzo[c]azepine: derivatives have been used in molecular docking and dynamics simulations to understand their interactions with biological targets . This computational approach is vital for predicting the binding orientations and stabilities of potential drug candidates, speeding up the drug discovery process.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQBPWRTJNBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440260
Record name 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-benzo[c]azepine

CAS RN

7216-22-0
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-2-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a practical method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines?

A: Recent research [] outlines a novel method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines. This method utilizes a reaction sequence starting with N-allyl-N-(2-halobenzyl)-acetamides and derivatives in liquid ammonia. Upon irradiation and introduction of nucleophiles like Me3Sn(-), Ph2P(-), or O2NCH2(-), the reaction yields the desired substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines.

Q2: What is the proposed mechanism behind this synthesis, and how is it supported?

A: The proposed mechanism hinges on the formation of aryl radicals from the starting materials. These radicals then undergo a 7-endo intramolecular cyclization by attacking a double bond. This forms aliphatic radicals, which participate in a S(RN)1 chain reaction, ultimately producing the substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines as the main product []. This proposed mechanism is supported by Density Functional Theory (DFT) modeling. The computational study helps to explain the observed product distribution based on the structure of the intermediate aliphatic radicals and the kinetics of their formation [].

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